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Compound of Interest

Compound Name: 3-Hydroxyisonicotinic acid

Cat. No.: B130362 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-
hydroxyisonicotinic acid, a crucial heterocyclic compound with applications in

pharmaceutical research and development. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized

experimental protocols for acquiring such spectra.

Spectroscopic Data Summary
The quantitative spectroscopic data for 3-hydroxyisonicotinic acid are summarized in the

tables below. These values are based on typical chemical shifts and absorption ranges for the

functional groups present in the molecule and may vary slightly based on experimental

conditions.

¹H NMR Spectral Data (Predicted)
Solvent: DMSO-d₆
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~13.0 - 11.0 Broad Singlet 1H
Carboxylic Acid (-

COOH)

~10.0 - 9.5 Singlet 1H
Phenolic Hydroxyl (-

OH)

~8.2 Singlet 1H H-2 (proton on C2)

~7.5 Doublet 1H H-6 (proton on C6)

~7.3 Doublet 1H H-5 (proton on C5)

¹³C NMR Spectral Data (Predicted)
Solvent: DMSO-d₆

Chemical Shift (ppm) Carbon Assignment

~168 C=O (Carboxylic Acid)

~158 C-3 (Carbon with -OH)

~145 C-2

~140 C-6

~125 C-4 (Carboxylic Acid attached)

~120 C-5

FT-IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

3300 - 2500 Strong, Broad O-H stretch (Carboxylic Acid)

~3200 Medium, Broad O-H stretch (Phenolic)

~3100 - 3000 Weak C-H stretch (Aromatic)

~1700 Strong C=O stretch (Carboxylic Acid)

~1600, ~1480 Medium-Strong
C=C and C=N stretching

(Pyridine ring)

~1300 Medium C-O stretch (Phenolic)

~1200 Medium O-H bend (Carboxylic Acid)

~900 - 650 Medium-Weak
C-H out-of-plane bending

(Aromatic)

Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI)

m/z Relative Intensity (%) Assignment

139 High [M]⁺ (Molecular Ion)

122 Moderate [M - OH]⁺

94 High [M - COOH]⁺

66 Moderate Fragmentation of pyridine ring

Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 3-hydroxyisonicotinic acid.
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Materials:

3-Hydroxyisonicotinic acid sample

Deuterated dimethyl sulfoxide (DMSO-d₆)

NMR tubes (5 mm)

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)[1]

Procedure:

Sample Preparation: Accurately weigh approximately 5-10 mg of 3-hydroxyisonicotinic
acid and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial. Ensure the

sample is fully dissolved.

Transfer to NMR Tube: Transfer the solution into a 5 mm NMR tube. The final solution height

should be approximately 4-5 cm.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Tune and match the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire the ¹H NMR spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15

ppm).

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:
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Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200

ppm).

A longer acquisition time and a higher number of scans will be necessary due to the lower

natural abundance of ¹³C.

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier

transformation, phase correction, and baseline correction. Reference the spectra to the

residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum of solid 3-hydroxyisonicotinic acid.

Materials:

3-Hydroxyisonicotinic acid sample

Potassium bromide (KBr), IR grade

Agate mortar and pestle

Pellet press

FT-IR Spectrometer[2]

Procedure:

Sample Preparation (KBr Pellet Method):

Thoroughly dry the KBr powder to remove any moisture.

Place a small amount of 3-hydroxyisonicotinic acid (1-2 mg) and approximately 100-200

mg of KBr in an agate mortar.

Grind the mixture until a fine, homogeneous powder is obtained.[2]
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Transfer the powder to a pellet press die.

Apply pressure to form a transparent or translucent pellet.

Spectrum Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum.

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[3]

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and fragmentation

pattern of 3-hydroxyisonicotinic acid.

Materials:

3-Hydroxyisonicotinic acid sample

Methanol or other suitable volatile solvent

Mass Spectrometer with Electron Ionization (EI) source[4]

Procedure:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For solid samples, a direct insertion probe is often used. The sample can also be dissolved

in a volatile solvent and introduced via a heated inlet system.[4]

Ionization: Ionize the sample using a standard electron impact (EI) energy of 70 eV.
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Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by the mass analyzer.

Detection: The detector records the abundance of each ion.

Data Acquisition: The mass spectrum is recorded, plotting the relative intensity of ions as a

function of their m/z ratio.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-hydroxyisonicotinic acid.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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